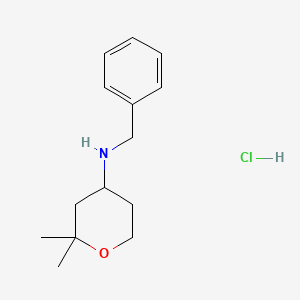

Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

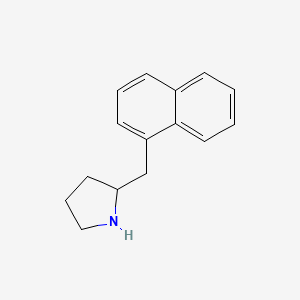

“Benzyl-(2,2-dimethyl-tetrahydro-pyran-4-YL)-amine hydrochloride” is a chemical compound with the formula C14H22ClNO . It is related to “(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid”, which has the formula C16H22O3 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H22ClNO . A related compound, “2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-N-(2-cyano-ethyl)-N-methyl-acetamide”, has the formula C20H28N2O2 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 255.79 . A related compound, “2-(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-N-(2-cyano-ethyl)-N-methyl-acetamide”, has a molecular weight of 328.4 g/mol .Applications De Recherche Scientifique

Antimicrobial and Anticoccidial Activity

Research shows that derivatives of tetrahydro-pyran, such as benzyl-(2,2-dimethyl-tetrahydro-pyran-4-yl)-amine hydrochloride, have potential applications in antimicrobial and anticoccidial treatments. A study demonstrated that amine adducts of this compound exhibited significant activity as coccidiostats, offering protection against Eimeria tenella in chickens (Georgiadis, 1976).

Molecular Probing

This compound has been utilized in synthesizing molecular probes. For example, a study involved synthesizing a labeled form of TAK779, a potent CCR5 antagonist, using this compound as an intermediate. This application highlights its utility in creating site-specific molecular probes for research purposes (Konno et al., 2009).

Synthesis of Diverse Chemical Compounds

The compound's derivatives are useful in synthesizing a variety of chemical compounds. It has been used as a starting material in alkylation and ring closure reactions to create a structurally diverse library of compounds, showcasing its versatility in chemical synthesis (Roman, 2013).

Role in Synthesis of Dual Serotonin/Noradrenaline Reuptake Inhibitors

A series of derivatives of this compound, specifically N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, have shown potential as selective dual serotonin and noradrenaline reuptake inhibitors. This suggests its applicability in developing treatments for disorders related to neurotransmitter imbalances (Fish et al., 2007).

Propriétés

IUPAC Name |

N-benzyl-2,2-dimethyloxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-14(2)10-13(8-9-16-14)15-11-12-6-4-3-5-7-12;/h3-7,13,15H,8-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFCVTWNKTUNND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NCC2=CC=CC=C2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809515 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2379174.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2379178.png)

![2-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2379180.png)

![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)

![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)

![2-cyano-3-[4-(diethylamino)phenyl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2379194.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2379195.png)

![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)